molecular formula C17H13BrN2O2 B6061278 4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B6061278
M. Wt: 357.2 g/mol
InChI Key: KCFYAJPHEPFFGY-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied. In

Mechanism of Action

The mechanism of action of 4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been suggested that the compound may induce apoptosis in cancer cells by activating caspase enzymes. It may also inhibit bacterial growth by disrupting the bacterial cell membrane. The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have biochemical and physiological effects. In one study, it was found to reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione, an antioxidant enzyme. In another study, it was shown to reduce the expression of matrix metalloproteinases, which are involved in cancer invasion and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its potential to inhibit cancer cell growth and exhibit antimicrobial and antioxidant activities. However, one limitation is the lack of information on its toxicity and safety profile.

Future Directions

There are several future directions for research on 4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One area of research could be to further investigate its mechanism of action and identify its molecular targets. Another area of research could be to study its toxicity and safety profile in animal models. Additionally, the compound could be modified to improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound with potential applications in scientific research. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.

Synthesis Methods

The synthesis of 4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been reported in several studies. One of the methods involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a base such as potassium carbonate. The reaction is carried out in ethanol at reflux temperature for several hours to yield the desired product.

Scientific Research Applications

4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has potential applications in scientific research. It has been studied for its anticancer, antimicrobial, and antioxidant activities. In one study, this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, it showed antimicrobial activity against various bacterial strains. Additionally, it exhibited antioxidant activity by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

(4E)-4-[(3-bromo-4-hydroxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-11-14(9-12-7-8-16(21)15(18)10-12)17(22)20(19-11)13-5-3-2-4-6-13/h2-10,21H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFYAJPHEPFFGY-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)O)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)O)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

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